molecular formula C17H22N4O2S B1411752 Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate CAS No. 2108876-21-5

Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B1411752
CAS No.: 2108876-21-5
M. Wt: 346.4 g/mol
InChI Key: HQSFZQNHXHJHTF-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole core.

    Introduction of the Diazepane Ring: This step involves the reaction of the thiazole intermediate with a benzyl-substituted diazepane under basic conditions.

    Amination and Esterification:

Industrial Production Methods: Industrial production would likely follow similar synthetic routes but optimized for scale, including:

  • Use of continuous flow reactors for better control of reaction conditions.
  • Catalysts to increase reaction efficiency.
  • Purification steps such as crystallization or chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzyl group.

    Reduction: Reduction reactions might target the diazepane ring or the thiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the thiazole or diazepane rings.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application:

    Biological Activity: It may interact with enzymes or receptors, inhibiting or activating specific biological pathways.

    Molecular Targets: Potential targets include microbial enzymes or cancer cell receptors.

    Pathways Involved: Could involve pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and other thiazole-based drugs.

    Diazepane Derivatives: Compounds such as diazepam, which also contain a diazepane ring.

Uniqueness:

  • The combination of a thiazole ring with a diazepane ring and a benzyl group makes this compound unique.
  • Its specific substitution pattern provides distinct chemical and biological properties compared to other thiazole or diazepane derivatives.

This detailed overview highlights the complexity and potential of Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate in various scientific and industrial applications

Properties

IUPAC Name

methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-23-16(22)14-15(18)19-17(24-14)21-9-5-8-20(10-11-21)12-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSFZQNHXHJHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N2CCCN(CC2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 6
Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate

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